N-(4-chlorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Overview
Description
N-(4-chlorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H13ClN4O and its molecular weight is 300.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.0777887 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Interaction and Pharmacophore Models
Research has investigated the molecular interactions of similar compounds with cannabinoid receptors, revealing insights into their binding conformations and energetic stability. A study by Shim et al. (2002) detailed the conformational analysis and pharmacophore models of a structurally related antagonist, highlighting its selective antagonism for the CB1 cannabinoid receptor and its potential implications for drug design Shim et al., 2002.
Anticancer and Antimicrobial Potential
Several pyrazole derivatives, including those structurally related to N-(4-chlorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, have been synthesized and evaluated for their antimicrobial and anticancer activities. A study by Hafez et al. (2016) demonstrated that certain pyrazole compounds showed higher anticancer activity compared to the reference drug doxorubicin, and also possessed significant antimicrobial activity Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016.
Synthesis and Characterization
Katariya, Vennapu, and Shah (2021) explored the synthesis of novel biologically potent heterocyclic compounds featuring pyrazole, demonstrating their potential for anticancer and antimicrobial applications through in vitro studies and molecular docking Katariya, Vennapu, & Shah, 2021.
Structure-Activity Relationships
The structure-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor antagonists have been extensively studied to identify key structural features necessary for their activity. Lan et al. (1999) highlighted the importance of specific substituents on the pyrazole ring for potent and selective CB1 receptor antagonistic activity, contributing to the understanding of cannabinoid receptor interactions Lan et al., 1999.
Molecular Docking Studies
Silvestri et al. (2008) conducted synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, providing insights into the binding affinity and selectivity towards cannabinoid receptors. This research emphasizes the role of specific molecular interactions in determining the pharmacological profile of pyrazole derivatives Silvestri et al., 2008.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c1-19-15(20-8-2-3-9-20)13(10-17-19)14(21)18-12-6-4-11(16)5-7-12/h2-10H,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKSILKQFYUCCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=CC=C(C=C2)Cl)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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